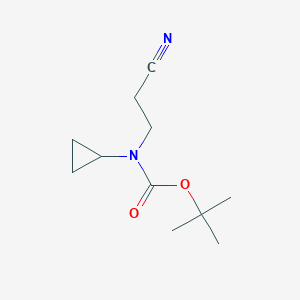

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3 |

InChI Key |

ZARLKOYQVIKKNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)C1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

CAS Number: 155542-13-5

This technical guide provides a comprehensive overview of Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, a proposed synthetic route with mechanistic insights, physicochemical properties, and potential applications, grounded in established chemical principles.

Introduction and Strategic Importance

This compound is a bifunctional organic molecule incorporating a reactive cyanoethyl group, a sterically influential cyclopropyl moiety, and a tert-butoxycarbonyl (Boc) protecting group. The unique combination of these structural features makes it a valuable building block in medicinal chemistry and organic synthesis. The cyclopropyl group is a well-recognized motif in pharmaceuticals, known to enhance metabolic stability and binding affinity. The cyanoethyl group can serve as a precursor to various functional groups, including amines and carboxylic acids, while the Boc-protected amine offers a stable yet readily cleavable handle for further synthetic transformations.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 155542-13-5 | [1] |

| Molecular Formula | C11H18N2O2 | Inferred |

| Molecular Weight | 210.27 g/mol | Inferred |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

Caption: Proposed two-step synthesis of this compound.

Step 1: Aza-Michael Addition of Cyclopropylamine to Acrylonitrile

The initial step involves the conjugate addition of cyclopropylamine to acrylonitrile.[2] This reaction is a classic example of an aza-Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.

Reaction: C3H5NH2 + CH2=CHCN → C3H5NHCH2CH2CN

Mechanism: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This leads to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final product, 3-(cyclopropylamino)propanenitrile.

Step 2: N-Boc Protection

The secondary amine formed in the first step is then protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions. The use of di-tert-butyl dicarbonate ((Boc)2O) is a common and effective method for this transformation.

Reaction: C3H5NHCH2CH2CN + (Boc)2O → (C3H5)N(Boc)CH2CH2CN + CO2 + t-BuOH

Mechanism: The secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, carbon dioxide, and tert-butanol.

Detailed Experimental Protocols

The following protocols are proposed based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

Protocol for 3-(Cyclopropylamino)propanenitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Acrylonitrile: Cool the solution to 0 °C in an ice bath. Slowly add acrylonitrile (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol for this compound

-

Reaction Setup: Dissolve 3-(cyclopropylamino)propanenitrile (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development and Research

The structural features of this compound suggest its utility as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.

-

Scaffold for Novel Therapeutics: The cyclopropyl moiety is present in several approved drugs and is known to improve pharmacokinetic properties.[3]

-

Precursor to Bioactive Amines: The cyano group can be readily reduced to a primary amine, allowing for the introduction of a flexible linker and further functionalization.

-

Building Block for Peptidomimetics: The Boc-protected amine allows for its incorporation into peptide-like structures, where the cyclopropyl group can act as a conformational constraint.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its constituent functional groups, the following precautions are recommended:

-

Acrylonitrile: Acrylonitrile is a known carcinogen and is toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cyclopropylamine: Cyclopropylamine is a flammable and corrosive liquid.[3]

-

General Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound (CAS No. 155542-13-5) is a valuable synthetic intermediate with significant potential in drug discovery and organic synthesis. While detailed experimental data for this specific compound is limited, its synthesis can be reliably achieved through a two-step process involving aza-Michael addition and N-Boc protection. The presence of the cyclopropyl, cyanoethyl, and Boc-protected amine functionalities provides a rich platform for the development of novel molecular architectures with potential therapeutic applications.

References

-

Wikipedia. Cyclopropylamine. Available from: [Link]

-

Scientific Reports. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Available from: [Link]

Sources

"Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate chemical properties"

An In-Depth Technical Guide to tert-Butyl 2-Cyanoethyl(cyclopropyl)carbamate: Properties, Synthesis, and Applications

Abstract

This compound is a specialized organic compound that serves as a highly functionalized synthetic intermediate. Its unique molecular architecture, which combines a cyclopropyl ring, a cyanoethyl group, and a tert-butyloxycarbonyl (Boc) protected amine, makes it a valuable building block in medicinal chemistry and drug discovery. The cyclopropyl moiety is known to enhance metabolic stability and introduce conformational rigidity in drug candidates, while the cyano and Boc-protected amine groups offer orthogonal handles for subsequent chemical modifications.[1] This guide provides a comprehensive analysis of the compound's chemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its potential applications as a versatile scaffold, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar intermediates in advanced organic synthesis.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures. The molecule's structure is characterized by the stable Boc protecting group, which masks the reactivity of the secondary amine until its desired removal under acidic conditions.[2][3]

Chemical and Physical Properties

The following table summarizes the key identifying and physical properties of the compound.

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate | - |

| CAS Number | 155542-13-5 | ChemicalBook[4] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | - |

| Molecular Weight | 210.27 g/mol | - |

| Appearance | Expected to be a colorless oil or low-melting solid | Analogy[5][6] |

| Solubility | Expected to be soluble in organic solvents (DCM, EtOAc, MeOH) | Analogy[6] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthetic intermediates. The following table outlines the expected signals in key spectroscopic methods for this compound. General protocols for acquiring such data involve dissolving the sample in a suitable deuterated solvent like CDCl₃ for NMR and utilizing techniques like ESI for mass spectrometry.[7]

| Method | Expected Signals and Interpretation |

| ¹H NMR | δ ~3.5-3.7 ppm (t, 2H): Methylene protons adjacent to the nitrile (-CH₂-CN). δ ~2.9-3.1 ppm (m, 1H): Methine proton of the cyclopropyl group attached to nitrogen. δ ~2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-). δ ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. δ ~0.6-0.9 ppm (m, 4H): Multiplets for the four methylene protons of the cyclopropyl ring. |

| ¹³C NMR | δ ~155 ppm: Carbonyl carbon of the carbamate. δ ~118 ppm: Nitrile carbon (-C≡N). δ ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). δ ~45-50 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-). δ ~35-40 ppm: Methine carbon of the cyclopropyl group. δ ~28 ppm: Methyl carbons of the tert-butyl group. δ ~15-20 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN). δ ~5-10 ppm: Methylene carbons of the cyclopropyl ring. |

| IR (cm⁻¹) | ~2245 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch. ~1690-1700 cm⁻¹: Strong peak for the C=O stretch of the carbamate. ~2970-2850 cm⁻¹: C-H stretching of alkyl groups. ~1160-1250 cm⁻¹: C-O stretching of the carbamate. |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 211.14. [M+Na]⁺: Expected at m/z 233.12. |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through a Michael addition reaction. This approach is favored due to the high reactivity of acrylonitrile as a Michael acceptor and the availability of the precursor, tert-butyl cyclopropylcarbamate.

Proposed Synthetic Workflow

The overall synthesis is a two-step process starting from commercially available cyclopropylamine.

-

Boc Protection: Cyclopropylamine is first protected with di-tert-butyl dicarbonate (Boc₂O) to form the stable intermediate, tert-butyl cyclopropylcarbamate. This is a standard and high-yielding reaction for protecting amines.[2]

-

Michael Addition: The N-H bond of the resulting carbamate is sufficiently acidic to be deprotonated by a mild base. The resulting anion then undergoes a conjugate addition to acrylonitrile to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the Michael addition step. All operations should be conducted in a well-ventilated fume hood.[8]

Materials:

-

tert-Butyl cyclopropylcarbamate (1.0 eq)

-

Acrylonitrile (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with hexanes to remove the mineral oil and decant. Add anhydrous THF to the flask.

-

Substrate Addition: Dissolve tert-butyl cyclopropylcarbamate (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Causality: This step deprotonates the carbamate nitrogen to form the nucleophilic sodium salt. Performing this at 0 °C controls the initial exothermic reaction.

-

-

Michael Addition: After stirring for 30 minutes at 0 °C, add acrylonitrile (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Self-Validation: The cessation of bubbling indicates that all excess NaH has been safely neutralized.

-

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its potential for elaboration into more complex molecular architectures.[2] It is a trifunctional synthon where each component can be selectively manipulated.

Synthetic Utility

-

Amine Deprotection: The Boc group is reliably cleaved under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask a secondary amine. This new nucleophilic center can then participate in amide bond formations, reductive aminations, or alkylations.

-

Nitrile Transformation: The nitrile group is a versatile functional group that can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

-

Orthogonal Reactivity: The ability to deprotect the amine without affecting the nitrile, or transform the nitrile while the amine remains protected, provides significant strategic flexibility in multi-step syntheses.

Caption: Key synthetic transformations of the title compound.

Role in Drug Design

The inclusion of a cyclopropyl ring is a well-established strategy in modern drug design.[1] This small, strained ring system imparts unique properties to a molecule by:

-

Enhancing Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, increasing the drug's half-life.

-

Providing Conformational Constraint: It locks rotatable bonds, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.

-

Modulating Physicochemical Properties: It increases the sp³ character of the molecule, which can improve properties like solubility.

Given these attributes, intermediates like this compound are valuable for synthesizing novel inhibitors, particularly for targets like kinases, where precise conformational control is crucial for activity.[9]

Safety, Handling, and Storage

| Hazard Category | Associated Risks and Precautions |

| Pictograms | GHS07 (Harmful/Irritant) is likely applicable. |

| Hazard Statements | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

-

Handling: Always handle this compound within a certified chemical fume hood.[12] Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration is recommended.[10]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the field of medicinal chemistry. While not a household name, its combination of a metabolically robust cyclopropyl group, a versatile nitrile handle, and a readily cleavable Boc-protecting group makes it an attractive building block for the synthesis of complex and novel therapeutic agents. The synthetic route proposed is robust and relies on well-established chemical principles, ensuring its accessibility for research and development laboratories. Proper adherence to safety protocols is essential when handling this and related chemical entities.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]

-

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Retrieved from [Link]

-

PubChem. tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Supporting Information. Characterization Data of the Products. Retrieved from [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

-

PubChemLite. Tert-butyl n-[2-cyclopropyl-2-(methylamino)ethyl]carbamate. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

ResearchGate. (2022). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Retrieved from [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl (2-cyanoethyl)(cyclopropyl)carbamate CAS#: 155542-13-5 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Tert butyl Carbamate (CAS 4248-19-5) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aaronchem.com [aaronchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate, a molecule incorporating a unique combination of a bulky tert-butyloxycarbonyl (Boc) protecting group, a reactive cyanoethyl moiety, and a strained cyclopropyl ring, presents itself as a valuable building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, leveraging predictive spectroscopic data based on analogous compounds. Furthermore, a detailed, field-proven synthetic protocol is presented, elucidating the rationale behind each step. The potential applications of this compound as a strategic intermediate in the development of novel therapeutics are also explored, highlighting its utility for introducing unique structural motifs into complex molecular architectures.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of drug discovery and development, the design and synthesis of novel molecular scaffolds are of paramount importance. The strategic incorporation of specific functional groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound (Figure 1) is a prime example of a chemical entity designed for versatility. It combines three key structural features:

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl group is a widely utilized amine protecting group, prized for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

-

The Cyclopropyl Ring: This small, strained carbocycle is a bioisostere for various functional groups and can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][2][3]

-

The Cyanoethyl Group: The cyano functionality is a versatile synthetic handle that can be readily transformed into other important functional groups, such as amines, carboxylic acids, and amides, enabling further molecular elaboration.

This unique combination makes this compound a highly attractive intermediate for the synthesis of complex nitrogen-containing compounds, particularly in the pursuit of new therapeutic agents.

Figure 1: Molecular Structure of this compound

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

Step 1: Synthesis of tert-Butyl cyclopropylcarbamate

-

Reaction Setup: To a solution of cyclopropylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise. The use of a slight excess of the Boc anhydride ensures complete consumption of the starting amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is no longer visible.

-

Work-up: Quench the reaction with water and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl cyclopropylcarbamate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude tert-butyl cyclopropylcarbamate from the previous step in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Michael Addition: Add a catalytic amount of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to the solution. This deprotonates the carbamate nitrogen, generating a nucleophile for the subsequent addition.

-

Addition of Acrylonitrile: Add acrylonitrile (1.1 eq) dropwise to the reaction mixture at 0 °C. The slight excess of acrylonitrile drives the reaction to completion.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules.

Introduction of the Cyclopropyl Moiety

The cyclopropyl group is increasingly incorporated into drug candidates to enhance their pharmacological profiles. [1][2][3]This is due to its ability to:

-

Impart Rigidity: The constrained nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation compared to those in aliphatic chains.

-

Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Elaboration of the Cyanoethyl Group

The cyanoethyl group serves as a versatile synthon that can be transformed into various other functionalities, providing access to a diverse range of chemical space. For instance:

-

Reduction to an Amine: The nitrile can be reduced to a primary amine, which can then be further functionalized to introduce additional pharmacophoric elements.

-

Hydrolysis to a Carboxylic Acid: Hydrolysis of the nitrile yields a carboxylic acid, a common functional group in many drugs that can participate in key hydrogen bonding interactions with target proteins.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its molecular structure, characterized by the orthogonal reactivity of its functional groups, allows for sequential and controlled synthetic transformations. While experimental data is not widely published, a thorough understanding of its predicted spectroscopic properties and a reliable synthetic protocol, as outlined in this guide, will empower researchers to effectively utilize this versatile building block in the design and synthesis of novel therapeutic agents.

References

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate. PubChem. [Link]

-

Tert-butyl n-[2-cyclopropyl-2-(methylamino)ethyl]carbamate. PubChemLite. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

N-Boc-Cyclopropyl alanine. BuyersGuideChem. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]

-

2 - Supporting Information. [Link]

-

Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]

- The synthesis of cyclopropane amino acids and peptides.

-

Marketed drugs containing a cyclopropyl ring. ResearchGate. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Synthesis of beta-cyclopropylalanines by photolysis of diacyl peroxides. PubMed. [Link]

-

Synthesis and characterisation of mucoadhesive thiolated polymers. PubMed. [Link]

-

Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. [Link]

-

C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

-

IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

-

Synthesis and Biological Evaluation of C(13)/C(13')-Bis-Desmethyl-Disorazole Z. ChemRxiv. [Link]

-

Synthesis and characterization of azo derivatives of diacetylresorcinol. JOCPR. [Link]

-

Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Carbamate Compounds

Abstract

Carbamate compounds represent a significant class of molecules with broad applications, ranging from insecticides to therapeutic agents for neurodegenerative diseases.[1][2][3][4][5] Their biological effects are primarily attributed to their potent, reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission.[2][3][6] This guide provides a comprehensive technical overview of the mechanism of action of carbamate compounds, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of acetylcholinesterase inhibition, the kinetics of carbamoylation and decarbamoylation, downstream physiological consequences, and established methodologies for their study. Furthermore, we will explore the less-discussed non-cholinesterase targets of carbamates, offering a holistic view of their pharmacological and toxicological profiles.

The Cholinergic Synapse: The Stage for Carbamate Action

To comprehend the mechanism of carbamate compounds, it is imperative to first understand the physiological context in which they act: the cholinergic synapse. In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to postsynaptic receptors, propagating a nerve impulse. To terminate this signal, the enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetic acid.[7] This enzymatic degradation is crucial for maintaining precise control over neurotransmission.

Carbamate compounds exert their primary effect by disrupting this finely tuned process. By inhibiting AChE, they lead to an accumulation of acetylcholine in the synaptic cleft.[8] This excess ACh continuously stimulates both nicotinic and muscarinic receptors, leading to a state of cholinergic overstimulation that underlies both the therapeutic and toxic effects of these compounds.[2][8]

The Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The hallmark of carbamate action is the reversible inhibition of acetylcholinesterase.[2][6] This process is distinct from the irreversible inhibition caused by organophosphates.[2] The interaction between a carbamate and AChE is a two-step process:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the carbamate compound (I) reversibly binds to the active site of the acetylcholinesterase enzyme (E) to form an enzyme-inhibitor complex (EI).[9] This initial binding is non-covalent.

-

Carbamoylation of the Active Site: Following the formation of the initial complex, the carbamate transfers its carbamoyl group to a critical serine residue within the active site of AChE.[1][4] This results in a carbamoylated enzyme (E') and the release of the carbamate's leaving group. This carbamoylated enzyme is catalytically inactive.

The overall process can be represented by the following scheme:

Where E is the enzyme, I is the carbamate inhibitor, EI is the reversible complex, E' is the carbamoylated enzyme, and P is the leaving group.

The key to the reversible nature of carbamate inhibition lies in the fact that the carbamoylated enzyme can be hydrolyzed by water, a process known as decarbamoylation . This hydrolysis regenerates the active enzyme. However, this decarbamoylation step is significantly slower than the deacetylation that occurs during the normal hydrolysis of acetylcholine.[1][4]

Visualizing the Core Mechanism: Carbamoylation of Acetylcholinesterase

Caption: The two-step process of acetylcholinesterase inhibition by carbamates.

Kinetics of Inhibition: A Deeper Dive into Carbamoylation and Decarbamoylation

The efficacy and duration of action of a carbamate inhibitor are determined by the rates of carbamoylation and decarbamoylation.

-

Carbamoylation Rate (k_carbamoylation): This is the second-order rate constant that describes the formation of the carbamoylated enzyme.[9] It is influenced by the affinity of the carbamate for the AChE active site and the efficiency of the carbamoyl group transfer. The structure of both the carbamoyl moiety and the leaving group can affect this rate.[10]

-

Decarbamoylation Rate (k_decarbamoylation): This first-order rate constant represents the hydrolysis of the carbamoylated enzyme, which regenerates the active enzyme.[9] The rate of decarbamoylation is a critical determinant of the duration of inhibition. Carbamates are essentially very slow substrates for AChE.[1] The half-lives of carbamoylated AChE can range from minutes to over 30 days, depending on the specific carbamate.[1][4]

The structure of the N-alkyl substituents on the carbamoyl group has a profound impact on the decarbamoylation rate. As the size of these alkyl groups increases, the rate of decarbamoylation decreases significantly.[1][4] For instance, the decarbamoylation rate constants decrease dramatically when moving from N-monomethyl- to N,N-diethyl-substituted carbamates.[1][4] This is thought to be due to steric hindrance within the enzyme's active site, which distorts the catalytic machinery and slows the hydrolytic process.[1][4]

The Concept of "Aging"

In the context of organophosphate inhibitors, "aging" refers to a time-dependent process that strengthens the bond between the inhibitor and the enzyme, leading to irreversible inhibition.[11] For carbamates, true "aging" in the same sense as with organophosphates does not occur.[12] The carbamate-enzyme bond is inherently susceptible to hydrolysis, which is why carbamate poisoning is generally of shorter duration and more readily reversible than organophosphate poisoning.[2][6]

Experimental Protocol: Quantifying Carbamate-Mediated AChE Inhibition using the Ellman's Assay

The Ellman's assay is a widely used, rapid, and reliable colorimetric method for measuring acetylcholinesterase activity and quantifying the inhibitory potential of compounds like carbamates.[13][14][15]

Principle of the Assay

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-).[15] The rate of color formation is directly proportional to the AChE activity and can be monitored spectrophotometrically at 412 nm.[7][13] In the presence of a carbamate inhibitor, the rate of color development is reduced.[15]

Step-by-Step Methodology

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

AChE enzyme solution (concentration to be optimized)

-

DTNB solution (e.g., 10 mM in phosphate buffer)

-

ATCh solution (e.g., 14 mM in phosphate buffer)

-

Test carbamate compound solutions at various concentrations.

-

-

Assay Plate Setup (96-well plate):

-

Blank Wells: Add phosphate buffer to a final volume of 150 µL.

-

Control Wells (No Inhibitor): Add phosphate buffer, AChE enzyme solution, and the same percentage of solvent used for the inhibitor to the wells.

-

Test Wells: Add phosphate buffer, AChE enzyme solution, and the desired concentration of the carbamate inhibitor solution to the wells.

-

-

Pre-incubation:

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Add 25 µL of the various dilutions of the carbamate compound to the test wells. For the control wells, add 25 µL of the corresponding solvent.

-

Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[16]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each carbamate concentration using the following formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100

-

Visualizing the Experimental Workflow: Ellman's Assay

Caption: A schematic workflow of the Ellman's assay for measuring AChE inhibition.

Beyond Acetylcholinesterase: Exploring Non-Cholinergic Mechanisms

While AChE inhibition is the primary mechanism of action for carbamates, evidence suggests that some of these compounds can also interact with other molecular targets, contributing to their overall pharmacological and toxicological profiles.[17][18] These non-cholinergic effects are an active area of research.

Some carbamates have been shown to directly interact with nicotinic and muscarinic acetylcholine receptors.[18] For instance, certain carbamate pesticides can inhibit the ion current mediated by neuronal nicotinic acetylcholine receptors (nAChRs).[18] This interaction is distinct from their effect on AChE and may contribute to their neurotoxicity.

Furthermore, some carbamate analogs have been designed to act as agonists at nAChRs.[19][20] The nature of the interaction—whether agonistic or antagonistic—depends on the specific chemical structure of the carbamate and the subtype of the receptor.[19][21] Carbamylcholine, a classic cholinergic agonist, stimulates both muscarinic and nicotinic receptors.[22][23]

It is important for researchers to consider these potential off-target effects when evaluating the activity of novel carbamate compounds, as they can have significant implications for both therapeutic efficacy and toxicity.

Physiological Consequences and Clinical Relevance

The accumulation of acetylcholine resulting from carbamate-mediated AChE inhibition leads to a wide range of physiological effects, which can be broadly categorized based on the type of cholinergic receptor being overstimulated.

Muscarinic Effects:

Overstimulation of muscarinic receptors in the parasympathetic nervous system leads to the classic "DUMBBELS" mnemonic of cholinergic toxicity: Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[2]

Nicotinic Effects:

At the neuromuscular junction, nicotinic receptor overstimulation initially causes muscle fasciculations, which can progress to flaccid paralysis in cases of severe poisoning.[2]

Central Nervous System Effects:

Carbamates that can cross the blood-brain barrier can cause a range of central nervous system effects, including confusion, seizures, and respiratory depression.[2]

Therapeutic Applications:

The ability of carbamates to enhance cholinergic transmission is harnessed for therapeutic purposes. For example:

-

Alzheimer's Disease: Carbamate inhibitors like rivastigmine are used to increase acetylcholine levels in the brain, which can provide symptomatic relief.[5][9][10]

-

Myasthenia Gravis: Carbamates such as pyridostigmine are used to improve neuromuscular transmission in this autoimmune disorder.[6]

Summary of Key Kinetic Parameters for Select Carbamates

| Carbamate Compound | Target Enzyme | Inhibition Constant (Ki) | Carbamoylation Rate (k_carbamoylation) | Decarbamoylation Rate (k_decarbamoylation) | Reference |

| Rivastigmine | Human AChE | Varies | Varies with N-alkyl substituent size | Slower with larger N-alkyl groups | [10] |

| Physostigmine | Not Specified | Not Specified | Not Specified | Not Specified | [24] |

| Various N-methyl, N-alkyl carbamates | Human AChE | Dependent on alkyl chain length | Highest with methyl, hexyl, cyclohexyl, or aromatic substituents | Determined by N-alkyl substituent size | [10] |

Note: Specific quantitative values for Ki, k_carbamoylation, and k_decarbamoylation are highly dependent on the experimental conditions and the specific carbamate being studied. The provided information reflects general trends observed in the literature.

Conclusion

The mechanism of action of carbamate compounds is centered on their ability to act as potent, reversible inhibitors of acetylcholinesterase. The kinetics of this interaction, particularly the slow rate of decarbamoylation, dictates the duration and intensity of their effects. While AChE inhibition is the primary driver of their physiological consequences, a comprehensive understanding of their pharmacology and toxicology must also consider potential non-cholinergic targets. The methodologies outlined in this guide provide a framework for the continued investigation and development of carbamate-based compounds for a variety of scientific and clinical applications.

References

-

Radic, Z., & Taylor, P. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Archives of Biochemistry and Biophysics, 655, 67-74. [Link]

-

Weinstock, M., et al. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 71(6), 1610-1617. [Link]

-

Richards, J. R., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

MD Searchlight. (2024). Carbamate Toxicity. [Link]

-

World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

-

Radic, Z., & Taylor, P. (2018). Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. Archives of Biochemistry and Biophysics, 655, 67-74. [Link]

-

Weinstock, M., et al. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Molecular Pharmacology, 71(6), 1610-1617. [Link]

-

Todorova, I., & Yanev, S. (2021). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. [Link]

-

Nishimura, T., et al. (1993). Non-cholinergic lethality following intravenous injection of carbamate insecticide in rabbits. The Journal of Toxicological Sciences, 18(2), 85-93. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

-

Khan, H., et al. (2023). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

-

Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-291. [Link]

-

Hastings, F. L., et al. (1970). Carbamylation and affinity constants of some carbamate inhibitors of acetylcholinesterase and their relation to analogous substrate constants. Journal of Agricultural and Food Chemistry, 18(3), 497-502. [Link]

-

Casida, J. E. (1963). Mode of Action of Carbamates. Annual Review of Entomology, 8, 39-58. [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). [Link]

-

Masopustova, S., et al. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C, 62(3-4), 305-310. [Link]

-

Weinstock, M. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. In Multidisciplinary Approaches to Cholinesterase Functions. Springer, Boston, MA. [Link]

-

Zha, X., et al. (2019). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 24(18), 3369. [Link]

-

JoVE. (2023). Video: Indirect-Acting Cholinergic Agonists: Mechanism of Action. [Link]

-

Korabecny, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 200. [Link]

-

Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 240, 114606. [Link]

-

Olson, K. R. (Ed.). (2018). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. In Poisoning & Drug Overdose (7th ed.). McGraw-Hill Education. [Link]

-

Radic, Z., & Taylor, P. (2018). Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. UNF Digital Commons. [Link]

-

Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. ResearchGate. [Link]

-

Nepovimova, E., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(17), 5299. [Link]

-

van den Beukel, I., et al. (2004). Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Toxicological Sciences, 82(2), 526-536. [Link]

-

ResearchGate. (n.d.). Structures of AChE inhibitor anti-AD drugs, classical carbamate-type... [Link]

-

Radic, Z., & Taylor, P. (2019). Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups. Chemico-Biological Interactions, 307, 1-6. [Link]

-

Kapkova, P., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(11), 1969. [Link]

-

Weinstock, M., et al. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 55(23), 10652-10662. [Link]

-

Jensen, A. A., et al. (2004). Carbamoylcholine homologs: synthesis and pharmacology at nicotinic acetylcholine receptors. European Journal of Pharmacology, 497(2), 125-137. [Link]

-

Kumar, A., et al. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

-

Wakamatsu, K., et al. (2009). Co-existence of muscarinic and nicotinic receptors and their functional interaction in mouse Beta-TC6 cells. European Journal of Pharmacology, 604(1-3), 1-8. [Link]

-

Nonstop Neuron. (2019, April 10). Anticholinesterase Agents (Organophosphates & Carbamates) [Video]. YouTube. [Link]

-

Jensen, A. A., et al. (2009). Carbamoylcholine analogs as nicotinic acetylcholine receptor agonists--structural modifications of 3-(dimethylamino)butyl dimethylcarbamate (DMABC). Bioorganic & Medicinal Chemistry, 17(1), 346-353. [Link]

-

Akk, G., & Auerbach, A. (1999). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. British Journal of Pharmacology, 128(7), 1467-1476. [Link]

-

Chemistry LibreTexts. (2022). Cholinergic Drugs I - Nicotinic and Muscarinic Receptors. [Link]

Sources

- 1. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 4. Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdsearchlight.com [mdsearchlight.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 14. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Non-cholinergic lethality following intravenous injection of carbamate insecticide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Carbamoylcholine homologs: synthesis and pharmacology at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbamoylcholine analogs as nicotinic acetylcholine receptor agonists--structural modifications of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Co-existence of muscarinic and nicotinic receptors and their functional interaction in mouse Beta-TC6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. annualreviews.org [annualreviews.org]

A Senior Application Scientist's Guide to the Synthesis of N-Boc Protected Amines

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, foundational to advancements in pharmaceutical development and peptide chemistry.[1] Its utility is defined by its robust stability across a wide array of chemical environments—including basic, nucleophilic, and reductive conditions—and the facility of its removal under mild acidic protocols.[2][3] This guide provides an in-depth exploration of the theory and practice of N-Boc protection. We will dissect the core reaction mechanisms, present validated experimental protocols, offer a comparative analysis of common synthetic strategies, and provide expert insights into troubleshooting and optimization. This document is intended to serve as a comprehensive resource for researchers and process chemists seeking to master this critical transformation.

The Strategic Value of the Boc Group in Synthesis

In multi-step organic synthesis, the selective masking of reactive functional groups is paramount. The amine, a common nucleophile and base, often requires protection to prevent unwanted side reactions. The Boc group converts a primary or secondary amine into a carbamate, effectively attenuating its nucleophilicity and basicity.[1][4]

The strategic advantage of the Boc group lies in its orthogonality to other widely used protecting groups.[2] It remains intact under conditions used to cleave other groups, such as:

-

Fmoc (9-fluorenylmethoxycarbonyl): Cleaved by basic conditions (e.g., piperidine).[5]

-

Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenation.[5][6]

This orthogonality allows for the selective deprotection of different amines within the same molecule, a cornerstone of complex target-oriented synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2]

The Core Mechanism: Amine Acylation

The standard method for introducing a Boc group utilizes di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride. The reaction is a nucleophilic acyl substitution.[1]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][7]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[1]

-

Collapse and Elimination: The intermediate collapses, expelling a tert-butyl carbonate leaving group.[7]

-

Byproduct Decomposition: This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butanol.[1][8] This decomposition is thermodynamically favorable and drives the reaction to completion.[2]

The use of a base is common but not strictly required.[2] A base, such as triethylamine (TEA) or sodium hydroxide, serves to deprotonate the ammonium ion formed after the initial nucleophilic attack, regenerating a neutral amine and accelerating the reaction.[9]

Caption: Figure 1: General Mechanism of N-Boc Protection

Field-Proven Synthetic Protocols

The choice of conditions for N-Boc protection depends critically on the substrate's properties, such as its solubility, steric hindrance, and the presence of other functional groups. Below are several robust, validated protocols.

Protocol 1: Standard Anhydrous Conditions with an Organic Base

This is the most common method for amines soluble in organic solvents. The organic base acts as a proton scavenger.

-

Rationale: Ideal for standard primary and secondary amines. Triethylamine (TEA) is a cost-effective choice, while N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic hindered base, is preferred for sensitive substrates to avoid potential side reactions.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine (1.0 equiv.) in an anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile to a concentration of 0.1-0.5 M.[10]

-

Base Addition: Add triethylamine (1.1-1.5 equiv.) to the solution and stir for 5 minutes at room temperature.[10]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) to the stirring solution.[10] An exotherm and gas evolution (CO₂) may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until consumption of the starting amine is complete (typically 1-4 hours).[10]

-

Work-up: Dilute the reaction mixture with the reaction solvent. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.[10]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

-

Protocol 2: Biphasic Aqueous Conditions

This method is well-suited for amine salts (e.g., hydrochlorides) or amines with poor solubility in non-polar organic solvents.

-

Rationale: The inorganic base (e.g., NaOH, NaHCO₃) neutralizes the amine salt in situ and also scavenges the proton produced during the reaction. The biphasic system facilitates an easy workup.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve or suspend the amine substrate (1.0 equiv.) in a 1:1 mixture of water and a water-miscible organic solvent like dioxane or THF.[11]

-

Base Addition: Add a solution of sodium hydroxide (1.1 equiv.) or an excess of sodium bicarbonate.[11][12]

-

Reagent Addition: Add (Boc)₂O (1.1 equiv.) to the vigorously stirring mixture.[11]

-

Reaction Monitoring: Stir at room temperature, monitoring by TLC. Reactions are typically complete within 1-4 hours.[11]

-

Work-up: Add water to dissolve any salts and extract the product with an organic solvent such as ethyl acetate (3x).[11]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

-

Protocol 3: Catalysis with 4-Dimethylaminopyridine (DMAP)

For sterically hindered or electronically deactivated (less nucleophilic) amines, the reaction rate can be prohibitively slow. DMAP is a highly effective nucleophilic catalyst that accelerates the reaction.

-

Causality: DMAP first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[13][14] This intermediate is much more electrophilic than Boc anhydride itself, enabling a rapid reaction even with weak amine nucleophiles.

-

Step-by-Step Methodology:

-

Setup: Follow the procedure for Protocol 1, using DCM or acetonitrile as the solvent.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 equiv.) to the amine solution before the addition of (Boc)₂O.

-

Caution: The reaction of DMAP with (Boc)₂O is extremely rapid and produces gas.[13] Add (Boc)₂O slowly, especially on a larger scale.

-

Monitoring and Work-up: Proceed as described in Protocol 1. The acidic wash during work-up is crucial for removing the basic DMAP catalyst.

-

Comparative Analysis of Reaction Conditions

The selection of an appropriate protocol is key to success. The following table summarizes the strengths and weaknesses of common approaches.

| Method | Base | Solvent | Advantages | Disadvantages/Considerations | Best Suited For |

| Standard Anhydrous | TEA, DIPEA | DCM, THF, ACN | General, high-yielding, good for most substrates.[15] | Requires anhydrous conditions; base must be removed during workup. | Primary/secondary aliphatic amines, anilines. |

| Biphasic Aqueous | NaOH, NaHCO₃, K₂CO₃ | Water/Dioxane, Water/THF | Excellent for amine salts; no need for anhydrous solvents; simple workup.[12] | Not suitable for substrates with base-sensitive functional groups (e.g., esters). | Amino acids, water-soluble amines, amine HCl salts. |

| DMAP Catalysis | TEA + DMAP (cat.) | DCM, ACN | Dramatically increases reaction rate.[6] | DMAP is toxic; can promote side reactions if not used catalytically.[3] | Sterically hindered amines, electron-poor anilines. |

| Solvent-Free | None or solid catalyst | Neat | Green chemistry approach; often very fast; simple workup.[16][17] | Requires substrates to be liquid or low-melting; potential for thermal control issues. | Liquid amines, process chemistry applications. |

Troubleshooting Common Issues

| Problem | Potential Cause | Expert Solution |

| Low or No Reaction | Poorly nucleophilic amine (e.g., electron-deficient aniline). | Switch to a more forcing condition. Add catalytic DMAP to activate the (Boc)₂O.[13] |

| Steric hindrance around the nitrogen. | Increase reaction temperature and/or add catalytic DMAP. | |

| Starting amine is an HCl salt and the base is insufficient. | Ensure at least 2 equivalents of base are used: one to free-base the amine and one to scavenge the proton from the reaction. | |

| Formation of Di-Boc Product | The primary amine is highly reactive; excess (Boc)₂O. | Use a stoichiometric amount of (Boc)₂O (1.0-1.05 equiv.). Add the (Boc)₂O slowly to the amine solution to avoid local excess. |

| Difficult Workup | Emulsion formation during extraction. | Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of Celite. |

| t-Butanol is difficult to remove under vacuum. | Perform an aqueous workup even if the reaction was anhydrous. Co-evaporate the product with a high-boiling solvent like toluene. |

Orthogonal Deprotection Strategy

The true power of the Boc group is realized in its selective removal. Boc deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent.[5][12]

The mechanism involves:

-

Protonation: The carbamate oxygen is protonated by the strong acid.[5]

-

Fragmentation: This triggers the collapse of the protonated carbamate, eliminating the stable tert-butyl cation and the unstable carbamic acid.[5][18]

-

Decarboxylation: The carbamic acid rapidly decarboxylates to release the free amine and CO₂.[5]

Caption: Figure 2: Boc Protection/Deprotection Workflow

A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation.[2] In substrates containing other nucleophilic groups (e.g., the indole ring of tryptophan or the thioether of methionine), this cation can cause unwanted t-butylation side reactions.[18] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection mixture to trap the cation.[12][18]

Conclusion

The N-Boc protection of amines is a robust and versatile transformation essential for modern synthetic chemistry. A thorough understanding of the underlying mechanism, the rationale for choosing specific reaction conditions, and potential side reactions is crucial for its successful implementation. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently apply this indispensable protecting group strategy to accelerate their research and development efforts.

References

-

Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O + Base) Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Hebei Bozze Chemical Co., Ltd. URL: [Link]

-

Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: PMC (PubMed Central) URL: [Link]

-

Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: PMC (PubMed Central) URL: [Link]

-

Title: Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis Source: Der Pharma Chemica URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O + Base + DMAP) Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O + DMAP) Source: Common Organic Chemistry URL: [Link]

-

Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

-

Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]

- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 15. Lab Reporter [fishersci.co.uk]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. jk-sci.com [jk-sci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

"Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate as a building block in drug discovery"

Executive Summary: The "Cyclopropyl Switch"

In modern medicinal chemistry, the cyclopropyl moiety is a privileged scaffold, often utilized to replace alkyl chains (the "cyclopropyl switch") to enhance metabolic stability, improve potency via conformational restriction, and modulate lipophilicity without significantly increasing molecular weight.

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate serves as a strategic bifunctional building block . It masks a secondary amine with a robust protective group (Boc) while presenting a nitrile handle for divergent synthesis. This intermediate is critical for synthesizing cyclopropyl-containing polyamines , linkers for PROTACs , and kinase inhibitors where the cyclopropyl group occupies a specific hydrophobic pocket.

This guide details the synthesis, validation, and application of this building block, ensuring high reproducibility and adherence to Green Chemistry principles where possible.

Chemical Specifications & Profile

| Property | Specification |

| IUPAC Name | tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| Physical State | Colorless to pale yellow viscous oil (solidifies upon cooling) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |

| Key Functionality | Masked secondary amine; Nitrile electrophile/precursor |

| Stability | Stable at RT; Store at 2-8°C; Avoid strong acids (Boc removal) |

Protocol A: Synthesis of the Building Block

Rationale: This synthesis utilizes a thermodynamically driven aza-Michael addition followed by in-situ protection. This "one-pot, two-step" approach minimizes purification steps and maximizes yield.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Cyclopropylamine (Reagent Grade, >98%)

-

Acrylonitrile (Stabilized, >99%) [DANGER: Toxic/Carcinogen]

-

Di-tert-butyl dicarbonate (

) -

Triethylamine (

) -

Methanol (MeOH) and Dichloromethane (DCM)

-

Apparatus: Round-bottom flask, reflux condenser, inert gas (

) line.

Step-by-Step Methodology

Step 1: The Aza-Michael Addition

-

Setup: Charge a 250 mL round-bottom flask with Methanol (50 mL) .

-

Amine Addition: Add Cyclopropylamine (1.0 equiv, 50 mmol) . Cool to 0°C using an ice bath.

-

Michael Acceptor: Dropwise add Acrylonitrile (1.1 equiv, 55 mmol) over 20 minutes.

-

Mechanistic Insight: The nucleophilic nitrogen of the cyclopropylamine attacks the

-carbon of the acrylonitrile. The reaction is exothermic; cooling prevents polymerization of acrylonitrile.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The secondary amine intermediate (

) should form.

-

Step 2: In-Situ Boc Protection

-

Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess acrylonitrile. Re-dissolve the crude oil in DCM (100 mL) .

-

Base Addition: Add

(1.5 equiv) and DMAP (0.1 equiv) as a catalyst. -

Protection: Add

(1.1 equiv) dissolved in minimal DCM dropwise at 0°C. -

Completion: Stir at RT for 4 hours.

-

Work-up: Wash with 1M HCl (to remove unreacted amine/DMAP), saturated

, and Brine. Dry over -

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 75–85% (over two steps).

Key NMR Signal: Cyclopropyl protons appear as multiplets at

Protocol B: Downstream Application (Nitrile Reduction)

Rationale: Converting the nitrile to a primary amine creates a monoprotected diamine linker , essential for fragment-based drug discovery (FBDD).

Methodology: Hydrogenation

-

Vessel: High-pressure hydrogenation reactor (Parr shaker).

-

Catalyst: Raney Nickel (slurry in water, washed with MeOH) or 10% Pd/C .

-

Note: Raney Ni is preferred to prevent secondary amine formation during reduction.

-

-

Solvent: Methanolic Ammonia (7N

in MeOH).-

Mechanistic Insight: Ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

-

-

Conditions: 50 psi

gas, RT, 12 hours. -

Work-up: Filter through Celite (caution: catalysts are pyrophoric). Concentrate filtrate.[2]

Product: tert-butyl (3-aminopropyl)(cyclopropyl)carbamate.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent utility of the building block.

Caption: Synthesis and divergent application pathways of the cyclopropyl-carbamate building block.

Scientific Rationale & Drug Discovery Context[1][10][11][12][13][14]

The "Thorpe-Ingold" Effect

The cyclopropyl group is not merely a hydrophobic cap. Due to the significant ring strain (~27.5 kcal/mol) and the shorter C-C bonds (1.51 Å), the cyclopropyl group exerts a conformational lock on the attached nitrogen.

-

Impact: This reduces the entropic penalty upon binding to a protein target. When this building block is used to create a linker, it forces the chain into a specific vector, potentially increasing affinity for the target pocket compared to a flexible n-propyl or isopropyl chain.

Metabolic Stability

Linear alkyl amines are susceptible to rapid N-dealkylation by Cytochrome P450 enzymes.

-

Mechanism: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) and have higher s-character (

) than typical alkyl C-H bonds ( -

Application: Incorporating this building block is a standard medicinal chemistry tactic to extend the half-life (

) of a lead compound.

Divergent Synthesis Utility

| Pathway | Reaction Type | End Product Utility |

| Nitrile Reduction | Hydrogenation | Diamines: Linkers for PROTACs or bivalent ligands. |

| Tetrazole Formation | [3+2] Cycloaddition | Bioisosteres: Carboxylic acid mimic with improved permeability. |

| Pinner Reaction | Acidic Alcoholysis | Esters/Amidines: Precursors for heterocycle synthesis (e.g., pyrimidines). |

References

-

The Cyclopropyl Fragment in Drug Discovery

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

-

Aza-Michael Addition Protocols

-

Rulev, A. Y. (2017). Aza-Michael Addition: A Key Step in the Synthesis of Nitrogen-Containing Heterocycles.[4] RSC Advances.

-

-

Boc-Protection Methodologies

- Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

-

Nitrile Reduction Strategies

- Gould, F., et al. (2020). Catalytic Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development.

Sources

Application Note: Optimized Synthesis of Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

Executive Summary

This guide details the synthetic protocols for tert-butyl 2-cyanoethyl(cyclopropyl)carbamate , a critical intermediate for introducing the N-(2-cyanoethyl)cyclopropyl motif into pharmaceutical scaffolds.[1][2][3][4] This moiety is frequently utilized in the development of JAK inhibitors and other kinase-targeting small molecules where the nitrile group serves as a metabolic handle or a precursor to primary amines/amidines.[1][3]

We present two distinct synthetic pathways. Method A (Sequential Aza-Michael/Boc-Protection) is the preferred industry standard due to its high atom economy, scalability, and avoidance of hazardous hydride bases.[1][2][4] Method B (Direct Alkylation) is provided as an alternative for workflows starting from pre-protected cyclopropyl carbamates.[2][3]

Retrosynthetic Analysis & Pathway Logic

The construction of the target molecule relies on the orthogonal stability of the nitrile group and the Boc protecting group.[1]

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A is preferred for safety and yield.[1]

Method A: Sequential Aza-Michael Addition & Protection (Preferred)[1][2][3][4]

This route is superior for scale-up.[1][2][3][4] It exploits the nucleophilicity of cyclopropylamine to attack the electron-deficient alkene of acrylonitrile, followed by standard carbamate formation.[1][4]

Step 1: Synthesis of 3-(cyclopropylamino)propanenitrile

Reaction Type: Aza-Michael Addition

Mechanism: Nucleophilic attack of the primary amine on the

| Parameter | Condition | Rationale |

| Stoichiometry | 1.0 eq Amine : 1.1–1.2 eq Acrylonitrile | Slight excess of acrylonitrile drives the reaction to completion; excess is volatile and easily removed.[1][2][3][4] |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents facilitate proton transfer in the Michael addition transition state.[2][3] |

| Temperature | Cyclopropylamine is sterically hindered compared to linear alkyl amines; heat ensures conversion.[2][3] | |

| Time | 4 – 16 Hours | Reaction progress should be monitored by TLC (stain with Ninhydrin) or LCMS.[2][3] |

Protocol 1.1: Experimental Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Cyclopropylamine (10.0 mmol, 0.57 g) and Methanol (10 mL).

-

Addition: Add Acrylonitrile (12.0 mmol, 0.64 g) dropwise at room temperature. Caution: Acrylonitrile is toxic and carcinogenic.[2][3] Use a fume hood.

-

Reaction: Heat the mixture to reflux (

) for 12 hours. -

Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess acrylonitrile.[2][3]

-

Result: The residue is 3-(cyclopropylamino)propanenitrile (typically a pale yellow oil).[2][3] It is usually sufficiently pure (>95%) for the next step without chromatography.[2][3]

Step 2: Boc Protection

Reaction Type: Nucleophilic Acyl Substitution

Mechanism: The secondary amine attacks the carbonyl of di-tert-butyl dicarbonate (

| Parameter | Condition | Rationale |

| Reagents | Base neutralizes any adventitious acid and acts as a nucleophilic catalyst (if DMAP is added).[1][2][3][4] | |

| Solvent | Dichloromethane (DCM) or THF | Standard non-nucleophilic solvents.[2][3] DCM is preferred for ease of workup.[2][3] |

| Catalyst | DMAP (0.1 eq) - Optional | Recommended.[1][2][3] Secondary amines are less reactive; DMAP significantly accelerates the reaction.[2][3] |